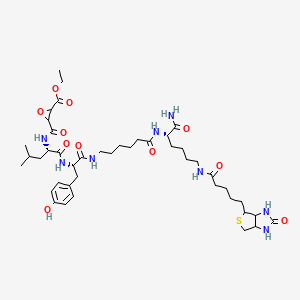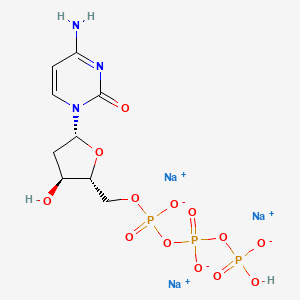
テトラベナジン-d6
概要
説明
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor primarily used for the symptomatic treatment of hyperkinetic movement disorders such as chorea associated with Huntington’s disease . It was first approved by the U.S. Food and Drug Administration in 2008 for this purpose . Tetrabenazine works by depleting monoamines like dopamine, serotonin, norepinephrine, and histamine from nerve cells, which helps control involuntary body movements .
科学的研究の応用
Tetrabenazine has a wide range of scientific research applications :
Chemistry: It is used as a model compound for studying VMAT2 inhibitors.
Biology: Tetrabenazine is used to study neurotransmitter regulation and synaptic transmission.
Medicine: It is primarily used for treating hyperkinetic movement disorders like Huntington’s disease, Tourette syndrome, and tardive dyskinesia.
Industry: Tetrabenazine and its derivatives are used in the development of diagnostic tools for early detection of neurological diseases.
作用機序
Tetrabenazine exerts its effects by inhibiting the vesicular monoamine transporter type 2 (VMAT2) . This inhibition prevents the transport of neurotransmitters like dopamine, serotonin, norepinephrine, and histamine into synaptic vesicles, leading to their depletion in nerve cells . This reduction in neurotransmitter levels helps control involuntary movements associated with hyperkinetic disorders .
Similar Compounds:
Deutetrabenazine: A deuterium-labeled derivative of tetrabenazine with a longer duration of action and potentially fewer side effects
Valbenazine: Another VMAT2 inhibitor used for treating tardive dyskinesia.
Comparison:
Deutetrabenazine vs. Tetrabenazine: Deutetrabenazine has a longer half-life and may have a better tolerability profile compared to tetrabenazine
Valbenazine vs. Tetrabenazine: Both are VMAT2 inhibitors, but valbenazine is specifically approved for tardive dyskinesia, whereas tetrabenazine is used for a broader range of hyperkinetic disorders.
Tetrabenazine stands out due to its extensive use in treating various hyperkinetic movement disorders and its role in scientific research for understanding neurotransmitter regulation.
Safety and Hazards
Deutetrabenazine carries a boxed warning for increased risk of depression and suicidal thoughts and behavior (suicidality) in patients with Huntington’s disease . It also has a warning for changes in mood, cognition, chorea, rigidity, functional capacity, risk for depression, and suicidal ideation and behaviors (in patients with Huntington’s disease), neuroleptic malignant syndrome, akathisia, agitation, restlessness, parkinsonism (in patients with Huntington’s disease), and sedation/somnolence .
将来の方向性
Currently, deutetrabenazine is being evaluated in phase III studies for the treatment of involuntary movements in patients with cerebral palsy . The suggestion that deutetrabenazine may lead to the improvement of dystonia as well as chorea, without a worsening of parkinsonism in HD patients is extremely interesting and should be further investigated and validated in future studies .
生化学分析
Biochemical Properties
Tetrabenazine-d6 acts by binding and inhibiting VMAT2, a protein responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells . This interaction leads to the depletion of monoamines such as dopamine, serotonin, and norepinephrine . The inhibition of VMAT2 by Tetrabenazine-d6 is selective, with Ki values of 97 and >20,000 nM for VMAT2 and VMAT1, respectively .
Cellular Effects
In cellular contexts, Tetrabenazine-d6 impacts various types of cells and cellular processes. It influences cell function by reducing the levels of monoamines in the brain, which can induce depressive-like behavior in animal models . The compound’s action on VMAT2 leads to a decrease in the release of neurotransmitters inside the cell to the synaptic cleft, resulting in altered dopaminergic signal transmission .
Molecular Mechanism
The molecular mechanism of Tetrabenazine-d6 involves its binding to VMAT2, leading to the inhibition of this transporter . This binding interaction results in the depletion of monoamine neurotransmitters from neuronal vesicles . The compound’s effects at the molecular level also include changes in gene expression, as a behaviorally active dose of Tetrabenazine-d6 has been shown to increase the expression of DARPP-32 in accumbens medium spiny neurons .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Tetrabenazine-d6 exhibits changes in its effects. For instance, it has been shown to produce a dose-related decrease in lever pressing in rats, indicative of altered effort-related choice behavior . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited.
Dosage Effects in Animal Models
In animal models, the effects of Tetrabenazine-d6 vary with different dosages . For example, it has been used to induce depressive-like behavior in rats, with the effects being dose-dependent
Metabolic Pathways
Tetrabenazine-d6 is involved in metabolic pathways related to the transport and depletion of monoamine neurotransmitters . It interacts with VMAT2, an enzyme responsible for importing neurotransmitters into neuronal vesicles
Transport and Distribution
Tetrabenazine-d6 is transported within cells and tissues via its interaction with VMAT2 . This transporter protein is responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells
Subcellular Localization
The subcellular localization of Tetrabenazine-d6 is closely tied to its target, VMAT2, which is located in neuronal vesicles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetrabenazine involves multiple steps. One common method includes the following steps :
Formation of Tetramethyl Methane Diamine: This is achieved by reacting a dimethylamine aqueous solution with a formaldehyde aqueous solution.
Amine Methylation: The tetramethyl methane diamine is dissolved in an organic solvent, followed by the addition of acetyl chloride and 5-methyl-2-hexanone.
Cyclization: The intermediate product is then reacted with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride to obtain tetrabenazine.
Industrial Production Methods: Industrial production of tetrabenazine often involves optimizing reaction conditions to improve yield and selectivity. For instance, the use of a ruthenium catalyst and blue LED irradiation has been reported to produce tetrabenazine in moderate yield .
化学反応の分析
Types of Reactions: Tetrabenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents to its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of tetrabenazine, such as deutetrabenazine .
特性
IUPAC Name |
9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127442 | |
| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetrabenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L | |
| Record name | Tetrabenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrabenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetrabenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tetrabenazine is a reversible human vesicular monoamine transporter type 2 inhibitor (Ki = 100 nM). It acts within the basal ganglia and promotes depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores. It also decreases uptake into synaptic vesicles. Dopamine is required for fine motor movement, so the inhibition of its transmission is efficacious for hyperkinetic movement. Tetrabenazine exhibits weak in vitro binding affinity at the dopamine D2 receptor (Ki = 2100 nM)., ... Pharmacology studies demonstrate that betrabenzaine reversibly inhibits the activity of vesicular monoamine transporter 2, resulting in depletion of central dopamine. ... | |
| Record name | Tetrabenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrabenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prisms from methanol | |
CAS RN |
718635-93-9, 58-46-8 | |
| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=718635-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TETRABENAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TETRABENAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabenazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrabenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetrabenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C | |
| Record name | Tetrabenazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrabenazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetrabenazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: How does deutetrabenazine interact with its target, VMAT2?
A1: Deutetrabenazine, like its parent compound tetrabenazine, reversibly binds to VMAT2 [, ]. VMAT2 is responsible for packaging monoamines, such as dopamine, into synaptic vesicles for release into the synapse. By inhibiting VMAT2, deutetrabenazine reduces the concentration of dopamine available for release in the synapse [, , ].
Q2: What are the downstream effects of deutetrabenazine's inhibition of VMAT2?
A2: By reducing dopamine levels in the synapse, deutetrabenazine helps to regulate neuronal signaling in brain regions associated with movement control. This mechanism is believed to be responsible for its therapeutic effect in reducing chorea associated with Huntington's disease and involuntary movements in tardive dyskinesia [, , , ].
Q3: How does the pharmacokinetic profile of deutetrabenazine differ from that of tetrabenazine?
A3: Deutetrabenazine is characterized by a longer half-life, reduced peak-to-trough fluctuations, and lower peak plasma concentrations of its active metabolites (deuterated α-dihydrotetrabenazine and β-dihydrotetrabenazine) compared with tetrabenazine []. This allows for twice-daily dosing of deutetrabenazine, potentially improving patient adherence [, ].
Q4: Does food affect the absorption of deutetrabenazine?
A4: Food does not significantly affect the overall exposure (AUC) of the active metabolites of deutetrabenazine []. While peak concentration (Cmax) may be moderately increased by food, it remains lower than that of tetrabenazine [].
Q5: What evidence supports the efficacy of deutetrabenazine in treating chorea associated with Huntington's disease?
A5: In the First-HD study, a randomized, double-blind, placebo-controlled trial, deutetrabenazine demonstrated statistically significant improvements in chorea scores compared with placebo in patients with Huntington's disease []. These findings were further supported by improvements in patient-reported and clinician-rated global impressions of change [].
Q6: Has deutetrabenazine demonstrated efficacy in treating tardive dyskinesia?
A6: Two pivotal clinical trials, ARM-TD and AIM-TD, investigated the efficacy of deutetrabenazine in treating tardive dyskinesia [, ]. Both studies showed statistically significant reductions in involuntary movements as measured by the Abnormal Involuntary Movement Scale (AIMS) compared to placebo [, ]. Clinicians also observed significant improvements in TD symptoms [].
Q7: What data is available on the long-term safety and tolerability of deutetrabenazine?
A7: Open-label extension studies (e.g., ARC-HD for HD and a 3-year OLE for TD) have provided insights into the long-term safety and tolerability of deutetrabenazine [, ]. These studies suggest that long-term treatment with deutetrabenazine is generally well-tolerated, with a safety profile consistent with the shorter-term, placebo-controlled trials [, , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)


